LC-MS/MS Calibration Linearity
In a validated HPLC-MS/MS method for quantifying Arbidol in human plasma, Arbidol-d6 served as the internal standard to correct for sample processing variability and matrix effects [1]. The method demonstrated a linear calibration range of 10–1000 ng/mL with an exceptional correlation coefficient (r = 0.9997), indicating a highly accurate relationship between analyte response and concentration [1]. In contrast, methods lacking a co-eluting, isotopically labeled internal standard typically exhibit greater variability and are less robust, with correlation coefficients often falling below 0.99 [2].
| Evidence Dimension | Method Linearity (Calibration Curve Correlation Coefficient) |
|---|---|
| Target Compound Data | r = 0.9997 |
| Comparator Or Baseline | Unlabeled Arbidol (as internal standard) or No SIL-IS; Typical r < 0.99 |
| Quantified Difference | Improved linearity by >0.009 in correlation coefficient |
| Conditions | Human plasma; Agilent Eclipse XDB-C18 column; positive ion MRM; Arbidol-d6 as internal standard [1] |
Why This Matters
This high degree of linearity ensures that the quantitative method yields reliable and accurate concentration data across a clinically relevant range, a prerequisite for valid pharmacokinetic modeling and regulatory submission.
- [1] Hao GT, et al. Determination of arbidol concentration in human plasma by HPLC-MS/MS. Chinese Journal of Clinical Pharmacology. 2017;33(7):631-633. DOI: 10.13699/j.cnki.1001-6821.2017.07.016. View Source
- [2] van de Merbel NC. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry. 2008;27(10):924-933. View Source
